3-Acetamidoacridine

Overview

Description

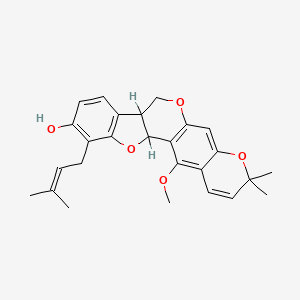

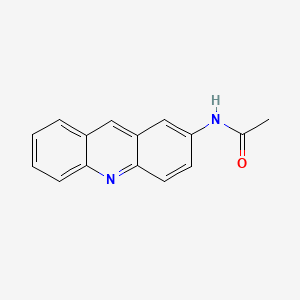

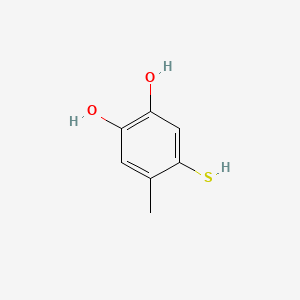

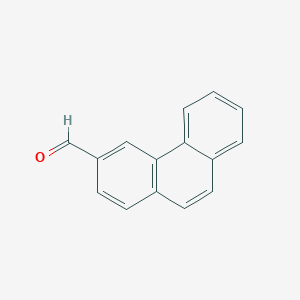

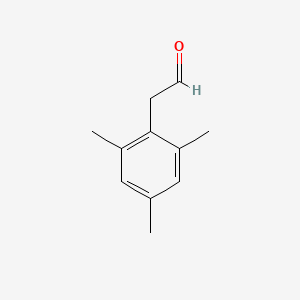

3-Acetamidoacridine is a chemical compound with the molecular formula C15H12N2O and a molar mass of 236.27 . It is a derivative of acridine .

Synthesis Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures . An initial mechanistic analysis has identified a favorable mechanism that includes a carbene migratory insertion and β-hydride elimination sequence followed by intramolecular C-N cross-coupling .

Molecular Structure Analysis

The molecular structure of 3-Acetamidoacridine consists of a planar aromatic ring system . This planar structure allows acridine derivatives to interact with different biomolecular targets .

Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .

Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties . These properties are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .

Scientific Research Applications

Neurotoxic and Behavioral Effects : Research on acetamiprid, a compound structurally related to 3-Acetamidoacridine, has shown neurotoxic effects in mammals. This includes impairing memory consolidation and affecting the hippocampal glutamatergic system in rats. The studies suggest concerns about impacts on the mammalian nervous system (Shamsi et al., 2021).

Genotoxic Effects : Acetamiprid, an analog of 3-Acetamidoacridine, has been shown to cause genotoxic effects in the bone marrow cells of mice. This involves increased frequencies of micronuclei and chromosomal aberrations, indicating potential DNA damage (Bagri & Jain, 2019).

Environmental Impact and Biodegradation : Studies on acetamiprid have revealed its contribution to environmental pollution. A specific strain of Stenotrophomonas sp. was identified that can hydrolyze acetamiprid, potentially mitigating its environmental impact. This demonstrates the capability of some bacteria to break down neonicotinoid compounds, offering insights into bioremediation strategies (Tang et al., 2012).

Impact on Aquatic Life : Acetamiprid's toxicity extends to aquatic life, disturbing metabolite balance in zebra fish. This includes alterations in amino acid metabolism and neurotransmitter balance, emphasizing the potential ecological risks posed by neonicotinoids (Zhang & Zhao, 2017).

Effects on Non-Target Organisms : The impacts of neonicotinoids, such as acetamiprid, on non-target organisms like honeybees have been studied. Sublethal doses can affect bee behavior, highlighting the broader ecological implications of these compounds (Kacimi El Hassani et al., 2008).

Mechanism of Action

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a key area of focus .

properties

IUPAC Name |

N-acridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10(18)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)17-15/h2-9H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRJLXOCWJOZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC3=CC=CC=C3N=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903355 | |

| Record name | N-3-Acridinyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamidoacridine | |

CAS RN |

23043-50-7 | |

| Record name | Acetamide, N-3-acridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-3-Acridinyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1616535.png)